N-(3-bromophenyl)-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide
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Overview
Description
N-(3-BROMOPHENYL)-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE: is a complex organic compound that features a bromophenyl group, a thiophene-2-sulfonyl group, and a piperidine-3-carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-BROMOPHENYL)-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a substitution reaction, often using a brominated phenyl derivative and a suitable nucleophile.
Attachment of the Thiophene-2-Sulfonyl Group: This step involves the sulfonylation of the thiophene ring, which can be achieved using sulfonyl chlorides under basic conditions.
Coupling Reactions: The final step involves coupling the synthesized intermediates to form the target compound. This can be achieved using coupling reagents such as EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) are common.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-BROMOPHENYL)-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE: has several applications in scientific research:
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.
Material Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions at the molecular level.
Mechanism of Action
The mechanism of action of N-(3-BROMOPHENYL)-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group may facilitate binding through hydrophobic interactions, while the thiophene-2-sulfonyl group can participate in hydrogen bonding or electrostatic interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
N-(3-BROMOPHENYL)-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE: can be compared with similar compounds such as:
N-(3-CHLOROPHENYL)-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE: Similar structure but with a chlorophenyl group instead of a bromophenyl group.
N-(3-BROMOPHENYL)-1-(FURAN-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE: Similar structure but with a furan-2-sulfonyl group instead of a thiophene-2-sulfonyl group.
The uniqueness of N-(3-BROMOPHENYL)-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE lies in its specific combination of functional groups, which can impart distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C16H17BrN2O3S2 |
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Molecular Weight |
429.4 g/mol |
IUPAC Name |
N-(3-bromophenyl)-1-thiophen-2-ylsulfonylpiperidine-3-carboxamide |
InChI |
InChI=1S/C16H17BrN2O3S2/c17-13-5-1-6-14(10-13)18-16(20)12-4-2-8-19(11-12)24(21,22)15-7-3-9-23-15/h1,3,5-7,9-10,12H,2,4,8,11H2,(H,18,20) |
InChI Key |
FOSGLVCLNYSJJH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=CS2)C(=O)NC3=CC(=CC=C3)Br |
Origin of Product |
United States |
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